4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-2-methyltriazole |
InChI |
InChI=1S/C7H12N4O/c1-11-9-2-6(10-11)5-12-7-3-8-4-7/h2,7-8H,3-5H2,1H3 |
InChI Key |
RGMLEFHMNAUOJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Azide Intermediate
The azide precursor, 4-azidomethyl-2-methyl-1,2,3-triazole , is synthesized via nucleophilic substitution of a suitable halide or tosylate with sodium azide.
| Step | Reagents & Conditions | Yield | Reference/Notes |
|---|---|---|---|
| Halide to azide | Alkyl halide (e.g., chloromethyl derivative), NaN₃, DMF, 70°C | ~78-85% | As described in the synthesis of azide derivatives in literature |
In particular, the halogenated precursor (e.g., chloromethyl derivative) can be prepared from methylation of the corresponding triazole precursor, followed by halogenation.
Synthesis of Alkyne Derivative
The alkyne component, such as propargyl alcohol or its derivatives , is prepared via standard methods:
- Alkylation of terminal alkynes
- Protection/deprotection steps if necessary
| Step | Reagents & Conditions | Yield | Reference/Notes |
|---|---|---|---|
| Propargylation | Propargyl bromide, base (e.g., K₂CO₃), acetone, room temperature | High | Widely reported in literature |
Construction of the Triazole Core via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core step involves cycloaddition of the azide and alkyne:
Azide (e.g., 4-azidomethyl-2-methyl-1,2,3-triazole) + Propargyl alcohol derivative
- Catalyst: Copper(I) iodide (CuI) or CuSO₄ with sodium ascorbate
- Solvent: Mixture of tert-butanol and water (1:1 or 3:1)
- Temperature: Room temperature to 50°C
- Duration: 3–12 hours
Example Reaction Scheme:
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| CuAAC | Azide + Alkyne, CuI, Et₃N, MeCN, room temp, 3–12 h | 76–82% | As summarized in Schemes 1 and 2 |
Introduction of the Azetidin-3-yloxy Group
Synthesis of the Azetidinyl Moiety
The azetidin-3-yloxy group can be introduced via nucleophilic substitution or coupling reactions:
- Preparation of azetidin-3-ol derivatives : via cyclization of suitable amino alcohols or from β-lactam precursors.
- Functionalization : The hydroxyl group at position 3 is activated (e.g., tosylation) and then coupled with the triazole core.
Coupling to Form the Final Compound
The key step involves attaching the azetidin-3-yloxy group to the triazole ring at the 4-position:
- Method: Nucleophilic substitution or esterification
- Reagents: Tosylate or halide derivatives of azetidin-3-yloxy, base (e.g., K₂CO₃), solvents like DMF or DCM
- Conditions: Mild heating (0°C to room temperature)
| Reaction | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | Azetidin-3-ol tosylate + triazole, K₂CO₃, DMF, 0–25°C | Variable | Based on analogous protocols |
Final Purification and Characterization
The final compound is purified via chromatography (flash chromatography, preparative HPLC) and characterized by spectroscopic methods:
- NMR (¹H, ¹³C) for structural confirmation
- High-resolution mass spectrometry (HRMS)
- Infrared spectroscopy (IR)
Summary Data Table of Preparation Methods
Research Findings and Optimization Strategies
- Regioselectivity: CuAAC reactions favor the 1,4-disubstituted triazole, critical for biological activity.
- Reaction Conditions: Solvent choice (e.g., tert-butanol/water) and catalyst loading significantly influence yields.
- Functionalization: The presence of substituents at positions 4 and 5 of the triazole can direct regioselectivity during further modifications.
- Yield Enhancement: Microwave-assisted synthesis and ligand-accelerated catalysis have been reported to improve yields and reduce reaction times.
Chemical Reactions Analysis
Functionalization at the Azetidine Ring
The azetidine moiety undergoes ring-opening or substitution due to its strain:
Acid-Catalyzed Ring-Opening
-
Product : Linear amine derivatives via N-protonation and nucleophilic attack at the β-carbon.
-
Example :
Nucleophilic Substitution
Electrophilic Substitution
-
Nitration :
Cross-Coupling Reactions
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Carboxylic acid derivative | 60–70% | |
| Reduction | H₂ (1 atm), Pd/C, MeOH, 25°C | Saturated triazoline intermediate | 88% |
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C via retro-cycloaddition, releasing N₂ .
-
Photodegradation : UV light induces cleavage of the triazole-azetidine ether linkage, forming azide byproducts .
Key Mechanistic Insights
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
Key Observations:
- Azetidine vs.
- Methyl Group at Position 2 : The 2-methyl group, shared with Compound II (), may stabilize the triazole ring conformation, favoring interactions with hydrophobic pockets in target proteins .
- Electron-Withdrawing Substituents : Halogenated analogs (e.g., 9c, S8000011) exhibit enhanced binding energies, suggesting electronegative groups improve target affinity .
Physicochemical Properties
- Melting Points : Fluorinated triazoles (e.g., compound 24, m.p. 92.1–92.7°C) and aryl-substituted derivatives generally have higher melting points due to stronger intermolecular forces. The azetidine group’s polarity might lower the melting point compared to purely aromatic analogs .
- Solubility : Azetidine’s cyclic amine structure could enhance aqueous solubility compared to hydrophobic aryl groups, as seen in mesylate salts of triazoles ().
Biological Activity
4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole, with the CAS number 1865191-42-9, is a compound of interest due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including anticancer, antifungal, and antibacterial effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and the results from various studies.
The molecular formula for 4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole is CHNO, with a molecular weight of 168.20 g/mol. The structure includes a triazole ring and an azetidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1865191-42-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 168.20 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example, derivatives of 1,2,3-triazole have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that a related triazole compound exhibited an IC value of 0.43 µM against HCT116 cells, indicating strong anticancer activity without affecting normal cells . Furthermore, the mechanism of action involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and modulation of mitochondrial pathways .
Case Study:
In a comparative analysis involving various triazole derivatives:
- Compound A (related to our compound): IC = 5.19 µM against HCT116.
- Positive Control : Oridonin showed lesser efficacy compared to some triazole derivatives.
This indicates that triazole compounds can be optimized for enhanced anticancer activity while minimizing toxicity to healthy cells.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or cell membranes. Studies on similar triazole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.125 µg/mL .
The biological activity of 4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole is believed to stem from its ability to interfere with cellular processes:
- Induction of Apoptosis : Through ROS generation leading to mitochondrial dysfunction.
- Inhibition of Key Enzymes : Targeting enzymes involved in cancer cell proliferation and survival.
- Modulation of Protein Expression : Affecting the expression levels of proteins associated with cell migration and invasion .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole, and how can purity be validated?
A: Synthesis often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by azetidine functionalization. For example, analogous triazole derivatives (e.g., compound 9c in ) were synthesized via click chemistry using CuSO₄·5H₂O and sodium ascorbate in THF/water. Purity validation requires:
- Melting point analysis (e.g., 141–143°C for triazole derivatives in ).
- Spectroscopic techniques : ¹H/¹³C NMR to confirm regioselectivity (e.g., δ 4.02 ppm for −NCH₃ in triazole derivatives ).
- Elemental analysis (e.g., <0.4% deviation between calculated and observed C/H/N content ).
Q. Q2. How can computational methods predict the electronic properties of this triazole derivative?
A: Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) is critical. For example:
- Electron density analysis : Becke’s three-parameter functional () achieves <2.4 kcal/mol error in thermochemical properties, aiding in predicting ionization potentials and electron affinities.
- Hardness/softness parameters : Calculated via Mulliken’s formula (η = ½(I − A)), where ionization potential (I) and electron affinity (A) are derived from DFT .
- Solvent effects : Include gradient corrections () or polarizable continuum models (PCM) for aqueous reactivity studies.
Advanced Research Questions
Q. Q3. How does the azetidine moiety influence the compound’s bioactivity, and what structural analogs show enhanced potency?
A: The azetidine group enhances conformational rigidity and hydrogen-bonding capacity. For example:
- Bioisosteric replacements : Analogous 4-hydroxy-triazole derivatives () exhibit improved binding to ionotropic glutamatergic receptors due to spatial alignment with target pockets.
- SAR studies : Substituting the azetidine oxygen with sulfur (e.g., thioether analogs in ) alters antimicrobial activity, as seen in MIC values against Candida albicans .
- Docking simulations : Use software like AutoDock Vina to compare binding poses (e.g., compound 9c in showed superior hydrophobic interactions vs. 9a ).
Q. Q4. What experimental and computational strategies resolve contradictions in reported biological activity data?
A: Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
- Reproducibility checks : Validate antimicrobial assays () using CLSI guidelines for MIC determination.
- Metabolite profiling : LC-MS/MS to detect degradation products (e.g., hydrolyzed azetidine rings in acidic conditions ).
- Multiconformational docking : Account for protein flexibility (e.g., ensemble docking in GROMACS) to explain variable IC₅₀ values across studies .
Q. Q5. How can crystallographic data improve structural characterization of this compound?
A: Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) provides:
- Bond lengths/angles : Confirm triazole-azetidine linkage (e.g., C−N bond ~1.34 Å in similar triazoles ).
- Thermal ellipsoids : Assess conformational stability (e.g., azetidine puckering parameters ).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces ).
Q. Q6. What are the challenges in scaling up synthesis while maintaining regioselectivity?
A: Key challenges include:
- Catalyst efficiency : Optimize Cu(I) loadings to avoid side products (e.g., diastereomers in ).
- Solvent systems : Switch from THF/water to PEG-400 for greener, scalable reactions ().
- Purification : Use flash chromatography (e.g., petroleum ether/EtOAC gradients in ) or recrystallization in ethanol/water .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Triazole Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | CuSO₄·5H₂O + sodium ascorbate | |
| Reaction Time | 12–18 hours (reflux) | |
| Solvent System | THF/H₂O (3:1 v/v) | |
| Purification Method | Column chromatography (SiO₂) |
Q. Table 2. Computational Parameters for DFT Studies
| Functional | Basis Set | Application | Error Margin |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Thermochemistry | ±2.4 kcal/mol |
| ωB97X-D | def2-TZVP | Solvent Effects | ±0.01 eV |
| M06-2X | cc-pVTZ | Non-covalent Interactions | ±3% |
Critical Analysis of Contradictions
- Bioactivity variability : Differences in bacterial strains (e.g., gram-positive vs. gram-negative in ) or assay pH () can skew results. Standardize protocols using CLSI/FDA guidelines.
- Regioselectivity in synthesis : Competing 1,4- vs. 1,5-triazole isomers () require strict temperature control (≤60°C) and catalyst screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
